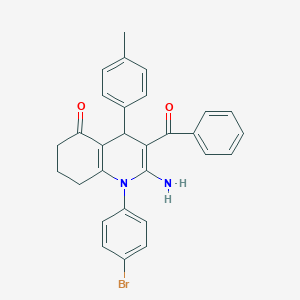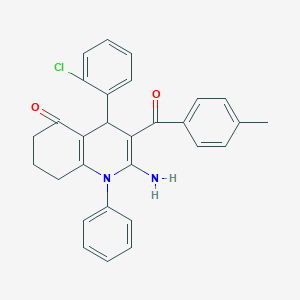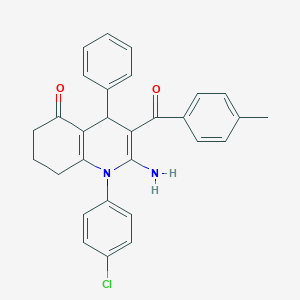
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide, also known as BFA, is a chemical compound that has been extensively researched due to its potential applications in various scientific fields.
科学的研究の応用
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been used to study the role of lipid metabolism in synaptic transmission. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
作用機序
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide acts as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide reduces the synthesis of cholesterol esters and disrupts lipid metabolism. This disruption can lead to the induction of apoptosis in cancer cells and alterations in synaptic transmission in neurons.
Biochemical and Physiological Effects:
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide induces apoptosis by disrupting lipid metabolism and reducing the synthesis of cholesterol esters. In neurons, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide alters synaptic transmission by inhibiting the synthesis of cholesterol esters and reducing the release of neurotransmitters. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has several advantages for use in lab experiments. It is a highly specific inhibitor of ACAT and has been shown to have minimal toxicity in vitro. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is also readily available and can be synthesized in large quantities with high purity. However, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments. It is not effective in vivo due to its poor solubility and rapid metabolism. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide also has limited selectivity for ACAT and can inhibit other enzymes involved in lipid metabolism.
将来の方向性
There are several future directions for research on 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. One area of research is the development of more potent and selective inhibitors of ACAT. Another area of research is the optimization of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide for in vivo use, such as the development of prodrugs or nanocarriers. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can also be used in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can be used as a tool to study the role of lipid metabolism in other biological processes, such as inflammation and immune function.
Conclusion:
In conclusion, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is a promising compound with potential applications in cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of ACAT and disruption of lipid metabolism, leading to a range of biochemical and physiological effects. While 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments, there are several future directions for research on this compound. Overall, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide represents a valuable tool for studying lipid metabolism and its role in various biological processes.
合成法
The synthesis of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide involves the reaction of piperidine-4-carboxylic acid with furan-2-carboxylic acid and benzoyl chloride. The resulting compound is then reacted with acryloyl chloride to produce 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. This method has been optimized to produce high yields of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide with high purity.
特性
製品名 |
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide |
|---|---|
分子式 |
C20H21N3O4 |
分子量 |
367.4 g/mol |
IUPAC名 |
1-[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c21-18(24)14-8-10-23(11-9-14)20(26)17(13-16-7-4-12-27-16)22-19(25)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2,(H2,21,24)(H,22,25)/b17-13- |
InChIキー |
PKBBYCQJBVAKAY-LGMDPLHJSA-N |
異性体SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
溶解性 |
55.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)